molecular formula C21H26N2O B2622126 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 946362-58-9

3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2622126
CAS No.: 946362-58-9
M. Wt: 322.452
InChI Key: NPDFSLZJPCKIGE-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a complex organic compound with a unique structure that combines a benzamide core with a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the tetrahydroquinoline moiety through a Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. The resulting tetrahydroquinoline is then coupled with 3,5-dimethylbenzoyl chloride in the presence of a base to form the final benzamide product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and the coupling step, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrahydroquinoline moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is unique due to the presence of both the 3,5-dimethylbenzamide and tetrahydroquinoline moieties, which can confer distinct chemical and biological properties. This combination of structural features may enhance its potential as a versatile compound in various applications .

Properties

IUPAC Name

3,5-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-15-11-16(2)13-19(12-15)21(24)22-9-8-17-6-7-20-18(14-17)5-4-10-23(20)3/h6-7,11-14H,4-5,8-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDFSLZJPCKIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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